N-(4-chlorobenzyl)-5-ethyl-3-isoxazolecarboxamide
Übersicht
Beschreibung
N-(4-chlorobenzyl)-5-ethyl-3-isoxazolecarboxamide, also known as CLP290, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CLP290 has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
N-(4-chlorobenzyl)-5-ethyl-3-isoxazolecarboxamide works by binding to and activating TRPC channels, which are involved in the regulation of calcium ion levels in cells. This activation leads to an increase in calcium ion influx, which can have a variety of downstream effects depending on the specific cell type and context.
Biochemical and Physiological Effects
In addition to its effects on TRPC channels, N-(4-chlorobenzyl)-5-ethyl-3-isoxazolecarboxamide has been found to have a number of other biochemical and physiological effects. These include the modulation of GABAergic neurotransmission, the inhibition of nitric oxide synthase, and the activation of the ERK/MAPK signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-chlorobenzyl)-5-ethyl-3-isoxazolecarboxamide for lab experiments is its specificity for TRPC channels, which allows researchers to study the effects of TRPC channel activation in a controlled manner. However, one limitation is that N-(4-chlorobenzyl)-5-ethyl-3-isoxazolecarboxamide has a relatively short half-life, which can make it difficult to maintain consistent levels of activation over time.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(4-chlorobenzyl)-5-ethyl-3-isoxazolecarboxamide. One area of interest is the development of more potent and selective TRPC channel activators, which could have even greater therapeutic potential. Another area of research could focus on the development of new drug delivery methods to improve the bioavailability and half-life of N-(4-chlorobenzyl)-5-ethyl-3-isoxazolecarboxamide. Finally, further studies are needed to fully understand the downstream effects of TRPC channel activation and how these effects may vary depending on the specific cell type and context.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-5-ethyl-3-isoxazolecarboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its ability to activate a specific type of ion channel, known as TRPC channels, which are involved in a variety of physiological processes. Activation of these channels has been shown to have potential therapeutic effects in a number of conditions, including neuropathic pain, stroke, and epilepsy.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-ethyl-1,2-oxazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-2-11-7-12(16-18-11)13(17)15-8-9-3-5-10(14)6-4-9/h3-7H,2,8H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDYVKDEJAQKKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NO1)C(=O)NCC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-5-ethyl-1,2-oxazole-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.